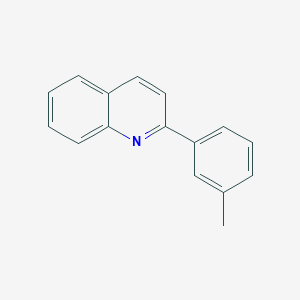

2-(3-Methylphenyl)quinoline

説明

Structure

3D Structure

特性

IUPAC Name |

2-(3-methylphenyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N/c1-12-5-4-7-14(11-12)16-10-9-13-6-2-3-8-15(13)17-16/h2-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLNAHCOBHVPDPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NC3=CC=CC=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Methylphenyl Quinoline and Its Structural Analogues

Classical and Modified Cyclization Reactions

Traditional methods for quinoline (B57606) synthesis often involve the condensation of anilines with various carbonyl-containing compounds, followed by cyclization. These methods, while foundational, typically require high temperatures and strong acidic or basic conditions. researchgate.netscispace.com

Friedländer Condensation and its Catalytic Variants

The Friedländer synthesis, first reported in 1882, is a straightforward method for producing quinolines. nih.govnih.gov It involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an active methylene (B1212753) group (a CH₂ group adjacent to two electron-withdrawing groups, or next to a carbonyl group). mdpi.compharmaguideline.comijcce.ac.ir For the synthesis of 2-(3-Methylphenyl)quinoline, this would typically involve the reaction of 2-aminobenzaldehyde (B1207257) or 2-aminobenzophenone (B122507) with 3-methylacetophenone.

The classical Friedländer reaction often requires a base or acid catalyst and is typically carried out by refluxing the reactants in an aqueous or alcoholic solution. nih.gov However, modern modifications have introduced a variety of catalysts to improve yields and reaction conditions. These include Lewis acids, solid-supported catalysts like Amberlyst-15, and even greener approaches using supramolecular catalysts like β-cyclodextrin in aqueous media. nih.govresearchgate.net A significant advancement is the domino nitro reduction-Friedländer heterocyclization, which allows the use of more readily available 2-nitrobenzaldehydes that are reduced in situ before condensation. mdpi.com

A modified Friedländer approach involves the palladium-catalyzed oxidative coupling and cyclization of 2-aminobenzyl alcohol with ketones. lookchemmall.com For instance, the reaction of 2-aminobenzyl alcohol with 3-methylacetophenone in the presence of a palladium on carbon (Pd/C) catalyst and a base like potassium hydroxide (B78521) (KOH) can yield this compound. The reaction proceeds through the initial oxidation of the alcohol to the corresponding aldehyde, followed by condensation and cyclization. lookchemmall.com

Table 1: Examples of Catalytic Variants in Friedländer Synthesis

| Catalyst/Reagent | Reactants | Product Type | Key Features |

| KOH, Pd/C | 2-Aminobenzyl alcohol, Ketones | 2-Substituted Quinolines | Oxidative coupling and cyclization. lookchemmall.com |

| Fe/AcOH | 2-Nitrobenzaldehydes, Active Methylene Compounds | Substituted Quinolines | In situ reduction of nitro group. mdpi.com |

| P₂O₅/SiO₂ | 2-Aminoaryl ketones, Carbonyl compounds | Polysubstituted Quinolines | Efficient, solvent-free conditions. ijcce.ac.ir |

| β-Cyclodextrin | 2-Aminobenzophenone, Dialkyl acetylenedicarboxylates | Polysubstituted Quinolines | Aqueous medium, catalyst reusability. nih.gov |

Gould–Jacobs, Pfitzinger, Skraup, Doebner–von Miller, and Conrad–Limpach Approaches in Quinoline Synthesis

Several other classical methods provide pathways to the quinoline core, each with its own specific starting materials and resulting substitution patterns.

The Gould–Jacobs reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester. wikipedia.orgablelab.eu This is followed by a thermal cyclization, hydrolysis, and decarboxylation to yield a 4-hydroxyquinoline (B1666331) derivative. wikipedia.orgmdpi.comwikidoc.org While not a direct route to 2-arylquinolines, it is a significant method for accessing the quinoline scaffold. ablelab.euiipseries.org

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) utilizes isatin (B1672199) and a carbonyl compound in the presence of a strong base to produce 2,3-disubstituted quinoline-4-carboxylic acids. pharmaguideline.comiipseries.orgresearchgate.netwikipedia.org The reaction proceeds through the base-catalyzed hydrolysis of isatin to an isatoic acid derivative, which then condenses with the carbonyl compound. pharmaguideline.comwikipedia.org This method is particularly useful for synthesizing quinoline-4-carboxylic acids. mdpi.com

The Skraup synthesis is one of the oldest methods, reacting aniline with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) to produce quinoline itself. wikipedia.org While known for being a potentially vigorous reaction, it remains a fundamental synthesis. wikipedia.org

The Doebner–von Miller reaction , an extension of the Skraup synthesis, reacts anilines with α,β-unsaturated carbonyl compounds in the presence of an acid catalyst. iipseries.orgwikipedia.orgrsc.org This method allows for the synthesis of substituted quinolines and is often considered more versatile than the Skraup reaction. wikipedia.orgclockss.org For instance, reacting aniline with cinnamaldehyde (B126680) (derived from benzaldehyde (B42025) and acetaldehyde) could lead to 2-phenylquinoline (B181262). A key aspect of the mechanism is believed to involve a fragmentation-recombination pathway. wikipedia.orgnih.gov A reversal of the standard regiochemistry has been observed in some cases, leading to 2-carboxy-4-arylquinolines. nih.gov

The Conrad–Limpach synthesis involves the condensation of anilines with β-ketoesters. wikipedia.orgjptcp.com Depending on the reaction conditions (kinetic vs. thermodynamic control), this method can yield either 4-hydroxyquinolines or 2-hydroxyquinolines (quinolones). wikipedia.orgquimicaorganica.org The reaction proceeds via a Schiff base intermediate and a thermal cyclization. wikipedia.orgnih.gov

Transition Metal-Catalyzed Synthetic Strategies

Modern synthetic chemistry has increasingly turned to transition metal catalysis to achieve higher efficiency, milder reaction conditions, and greater functional group tolerance in quinoline synthesis. scispace.com

Palladium-Catalyzed Cyclizations and Cross-Coupling Reactions

Palladium catalysts are highly effective in constructing the quinoline ring. One approach is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols with anilines, which proceeds without the need for acids or bases. scispace.comrsc.org Another powerful method is the intramolecular C-H alkenylation of N-buten-3-ylanilines, which can selectively yield quinolines or dihydroquinolines depending on the reaction conditions. nih.gov Palladium has also been utilized in cascade reactions, such as the denitrogenative addition of arylhydrazines to o-aminocinnamonitriles followed by intramolecular cyclization to form 2-arylquinolines. nih.gov

Table 2: Selected Palladium-Catalyzed Quinoline Syntheses

| Catalyst System | Reactants | Product Type | Key Features |

| Pd(OAc)₂ | Aryl allyl alcohols, Anilines | Substituted Quinolines | Additive-free, broad substrate scope. scispace.comrsc.org |

| PdCl₂ | o-Aminocinnamonitriles, Arylhydrazines | 2-Arylquinolines | Cascade denitrogenative addition and cyclization. nih.gov |

| Pd(OAc)₂ | N-buten-3-ylanilines | Quinolines/Dihydroquinolines | Intramolecular C-H alkenylation. nih.gov |

Copper-Mediated Annulations and Functionalizations

Copper, being more economical and less toxic than precious metals, has gained significant attention in quinoline synthesis. researchgate.net Copper-catalyzed annulation reactions have emerged as powerful tools for building the quinoline scaffold. researchgate.net For example, copper(II)-catalyzed cascade annulation of anilines with two molecules of an alkyne ester can produce 2,4-disubstituted quinolines with high regioselectivity. rsc.org Another innovative approach is the copper-catalyzed tandem annulation of alkynyl imines with diazo compounds, which proceeds via an in situ formed allene (B1206475) intermediate followed by intramolecular electrocyclization to yield C4-functionalized quinolines. acs.orgorganic-chemistry.org

Copper catalysts are also effective in aerobic oxidative dehydrogenative annulation reactions. For instance, the reaction of anilines and aldehydes in the presence of a copper catalyst and air as the oxidant can directly produce substituted quinolines through C-H functionalization and C-C/C-N bond formation. organic-chemistry.org Furthermore, copper-catalyzed cascade cyclizations involving isothiocyanates, alkynes, and diaryliodonium salts provide access to a diverse range of functionalized quinolines. nih.gov Copper can also catalyze the remote functionalization of the quinoline ring itself, for example, at the C5 position of 8-aminoquinoline (B160924) derivatives. nih.gov

Table 3: Examples of Copper-Mediated Quinoline Syntheses

| Catalyst System | Reactants | Product Type | Key Features |

| CuBr, CF₃SO₃H | Anilines, Aldehydes | Substituted Quinolines | Aerobic oxidative dehydrogenative annulation. organic-chemistry.org |

| CuI | Alkynyl imines, Diazo compounds | C4-Functionalized Quinolines | Tandem annulation via allene intermediate. acs.orgorganic-chemistry.org |

| Cu(II) | Anilines, Alkyne esters | 2,4-Disubstituted Quinolines | One-pot cascade annulation. rsc.org |

| CuOTf | Isothiocyanates, Alkynes, Diaryliodonium salts | Functionalized Quinolines | Cascade cyclization. nih.gov |

Rhodium-Catalyzed Transformations

Rhodium catalysts have enabled novel pathways for quinoline synthesis, primarily through C-H bond activation. lucp.net A notable example is the rhodium-catalyzed annulation of anilines with alkynic esters to produce quinoline carboxylates with high regioselectivity. rsc.org This reaction is proposed to proceed via a rhodacycle intermediate formed from an in situ generated enamine, followed by ortho C-H activation of the aniline. rsc.org Rhodium catalysis is also employed in the oxidative annulation of pyridines with alkynes to form quinolines, although this can be challenging due to the coordinating nature of the pyridine (B92270) nitrogen. lucp.net Additionally, rhodium-catalyzed C-H functionalization has been used to introduce indole (B1671886) rings into the quinoline core, demonstrating the power of this method for creating complex heterocyclic systems. beilstein-journals.org

Iridium-Catalyzed Approaches

Iridium catalysts have emerged as powerful tools for the synthesis of quinolines, primarily through C-H activation and transfer hydrogenation reactions. These methods provide access to a diverse range of substituted quinolines under mild conditions.

One notable approach involves the iridium-catalyzed transfer hydrogenation of N-heteroarenes. This method utilizes water-soluble and air-stable iridium complexes to produce 1,2,3,4-tetrahydroquinoline (B108954) derivatives in excellent yields. nih.gov The reaction typically employs formic acid as a hydrogen source and proceeds under mild conditions, demonstrating broad functional group compatibility. nih.gov For instance, various 2-aryl quinoline derivatives, including those with electron-donating (methyl, methoxy) or electron-withdrawing groups on the phenyl ring, have been successfully hydrogenated. nih.gov

Iridium-catalyzed C-H borylation is another significant strategy for the functionalization of quinolines. rsc.orgresearchgate.net This reaction allows for the late-stage introduction of a boryl group, which can be further derivatized. The regioselectivity of the borylation is influenced by both steric and electronic factors. rsc.orgresearchgate.net For example, the borylation of 8-arylquinolines can be directed to the ortho-position of the aryl group using a specific iridium catalyst and a 2-phenylpyridine-derived ligand. thieme-connect.comthieme-connect.com

Furthermore, iridium catalysts have been employed in the direct arylation of quinoline N-oxides with arylsilanes. nih.gov This CpIr(III)-catalyzed C8-selective C-H activation enables the synthesis of diverse quinoline derivatives at room temperature with good yields and excellent functional group tolerance. nih.gov Three-component coupling reactions catalyzed by iridium have also been developed for the synthesis of 2-arylquinolines from anilines, aromatic aldehydes, and acetaldehyde (B116499) or its equivalents. researchgate.net Additionally, iridium-catalyzed synthesis of functionalized quinolines from 2-aminobenzyl alcohols and α,β-unsaturated ketones offers an efficient and environmentally benign route. organic-chemistry.orgacs.org

Table 1: Examples of Iridium-Catalyzed Reactions for Quinoline Synthesis

| Reaction Type | Catalyst System | Substrates | Product Type | Key Features | Reference(s) |

| Transfer Hydrogenation | Water-soluble Ir-complex / Formic acid | 2-Arylquinolines | 1,2,3,4-Tetrahydroquinolines | Mild conditions, broad functional group tolerance | nih.gov |

| C-H Borylation | [Ir(OMe)(cod)]₂ / 2-Phenylpyridine ligand | 8-Arylquinolines | Borylated 8-arylquinolines | High site-selectivity | thieme-connect.comthieme-connect.com |

| C-H Arylation | CpIr(III) complex | Quinoline N-oxides, Arylsilanes | C8-Arylated quinolines | Room temperature, excellent functional group tolerance | nih.gov |

| Three-Component Coupling | Iridium catalyst | Anilines, Aromatic aldehydes, Acetaldehyde | 2-Arylquinolines | One-pot synthesis | researchgate.net |

| Dehydrogenative Coupling | Iridium catalyst / Base | 2-Aminobenzyl alcohols, Ketones | Substituted quinolines | Environmentally benign, liberates water and H₂ | organic-chemistry.orgacs.org |

Green Chemistry and Sustainable Synthetic Protocols

Green chemistry principles are increasingly being integrated into the synthesis of quinoline derivatives to minimize environmental impact. These protocols focus on the use of alternative energy sources, solvent-free conditions, and recyclable catalysts.

Microwave irradiation has become a popular technique for accelerating organic reactions. benthamdirect.com In quinoline synthesis, MAOS offers significant advantages, including drastically reduced reaction times and often improved yields compared to conventional heating methods. benthamdirect.comnih.gov This technique has been successfully applied to various classical quinoline syntheses, such as the Skraup and Friedländer reactions. For example, the microwave-assisted Skraup synthesis of 7-amino-8-methylquinoline from 2,6-diaminotoluene (B122827) resulted in a significant reduction in reaction time. nih.gov

Microwave-assisted synthesis can be performed under solvent-free conditions or on solid supports, further enhancing its green credentials. nih.gov For instance, the synthesis of 2,4-dichloroquinolines from anilines and malonic acid in the presence of phosphorus oxychloride has been achieved in a one-pot reaction under microwave irradiation. asianpubs.org The combination of multi-component reactions with microwave assistance provides a rapid and efficient strategy for creating diverse quinoline-based hybrids. acs.orgacs.org

Performing reactions in the absence of a solvent or in the solid state minimizes the use of volatile organic compounds, which are often hazardous. Several solvent-free methods for quinoline synthesis have been reported, frequently in conjunction with microwave irradiation or the use of solid-supported catalysts.

For example, 2,4-disubstituted quinolines have been synthesized through a one-pot, solvent-free reaction of 2-aminoaryl ketones and arylacetylenes under microwave irradiation, using potassium dodecatungstocobaltate trihydrate as a reusable catalyst. nih.gov Similarly, the synthesis of quinoline derivatives has been achieved using a protic ionic liquid as a catalyst under solvent-free conditions at a moderate temperature. jetir.org Solid-supported reactions, where reagents are adsorbed onto materials like silica (B1680970) gel or aluminosilicate (B74896) clays, have also been effectively used in the microwave-assisted synthesis of quinoline derivatives. nih.gov

Ionic liquids (ILs) are salts with low melting points that are considered green solvents due to their low vapor pressure, high thermal stability, and recyclability. jetir.orgthieme-connect.de They can act as both the solvent and the catalyst in organic reactions.

The Friedländer annulation, a key reaction for quinoline synthesis, has been successfully carried out in ionic liquids. mdpi.com For instance, α-chymotrypsin has shown enhanced catalytic activity for the Friedländer condensation in an aqueous solution of the ionic liquid [EMIM][BF₄]. mdpi.com Protic ionic liquids like tris-(2-hydroxy-ethyl)-ammonium formate (B1220265) (TEAOHF) have been used as catalysts for the synthesis of quinoline derivatives under solvent-free conditions. jetir.org

Ionic liquids also facilitate the Meyer–Schuster rearrangement of 2-aminobenzophenones and phenylacetylene (B144264) to yield 2,4-disubstituted quinolines, avoiding the need for hazardous acids or bases. thieme-connect.de Furthermore, a metal-free synthesis of substituted quinolines from anilines and phenylacetaldehydes has been developed using imidazolium-based ionic liquids as the reaction medium. acs.orgnih.gov

Table 2: Green Synthetic Approaches for Quinoline Derivatives

| Approach | Method | Catalyst/Medium | Key Features | Reference(s) |

| MAOS | Skraup synthesis | Conventional reagents | Reduced reaction time | nih.gov |

| MAOS | One-pot synthesis | POCl₃ | Synthesis of 2,4-dichloroquinolines | asianpubs.org |

| Solvent-Free | Microwave irradiation | K₅CoW₁₂O₄₀·3H₂O | Synthesis of 2,4-disubstituted quinolines, reusable catalyst | nih.gov |

| Solvent-Free | Thermal | Protic ionic liquid (TEAOHF) | Moderate temperature, excellent yields | jetir.org |

| Ionic Liquid | Friedländer condensation | α-chymotrypsin / [EMIM][BF₄] | Biocatalytic, enhanced enzyme activity | mdpi.com |

| Ionic Liquid | Meyer–Schuster rearrangement | Zn(OTf)₂ / [hmim]PF₆ | Recyclable medium, avoids strong acids/bases | thieme-connect.de |

| Ionic Liquid | Metal-free synthesis | [Bmim]BF₄ | Environmentally friendly, recyclable medium | acs.orgnih.gov |

Multi-Component Reactions and Cascade Processes for Quinoline Construction

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly efficient for building molecular complexity. rsc.org Cascade reactions, involving two or more sequential transformations where the subsequent reaction occurs as a consequence of the functionality formed in the previous step, also offer elegant pathways to complex molecules.

A variety of MCRs have been employed for the synthesis of quinoline derivatives. rsc.org The Doebner reaction, a classic MCR, has been used to synthesize quinoline-4-carboxylic acids from anilines, pyruvic acid, and aldehydes. nih.gov Iron-catalyzed three-component coupling of anilines, aldehydes, and nitroalkanes provides a one-pot methodology for synthesizing 2-arylquinolines. rsc.org

Palladium-catalyzed cascade reactions have proven particularly useful. For example, 2-arylquinolines can be synthesized from o-aminocinnamonitriles and arylhydrazines through a denitrogenative addition and intramolecular cyclization cascade. nih.gov Another palladium-catalyzed three-component cascade involves the reaction of 2-aminobenzonitriles, arylboronic acids, and ketones to produce polysubstituted quinolines. researchgate.net Similarly, 2-arylquinolines have been prepared from 2-iodoanilines and β-chloropropiophenones via a palladium-catalyzed cascade. researchgate.net

Visible-light-induced photocatalysis has also been harnessed for cascade reactions. A photoxidation-Povarov cascade reaction of N-benzylanilines and alcohols, using a Ag/g-C₃N₄ nanocomposite as a photocatalyst, yields 2-arylquinolines under mild, room temperature conditions. rsc.orgrsc.org

Synthesis of Key Intermediates and Precursors to this compound

The synthesis of this compound often relies on the preparation of specific intermediates and precursors that can then be cyclized to form the quinoline core. The Friedländer synthesis is a common method, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.

For the synthesis of this compound-4-carboxylic acid, a key intermediate, the Friedländer condensation can be employed by reacting an appropriate 2-aminoaryl ketone with pyruvic acid. This can be followed by further modifications. For instance, 2-aminoaryl ketones can be reacted with phenylacetylenes in the presence of a catalyst to form 2,4-disubstituted quinolines. nih.govsci-hub.se The Doebner synthesis is another route to 2-aryl-quinoline-4-carboxylic acids. acs.org

The synthesis of precursors often involves standard organic transformations. For example, 2-aminobenzyl alcohols can serve as precursors in iridium-catalyzed reactions with α,β-unsaturated ketones. organic-chemistry.org 2-Aryl-2,3-dihydroquinolin-4(1H)-ones are valuable precursors that can be dehydrogenated to form 2-arylquinolin-4(1H)-ones or oxidatively aromatized to yield 4-alkoxy-2-arylquinolines. mdpi.com The synthesis of these dihydroquinolinones can be achieved through the reaction of a 2-aminochalcone, which is itself prepared from a substituted 2-aminoacetophenone (B1585202) and an aromatic aldehyde. mdpi.com

Compound Names

| Compound Name |

| This compound |

| 2,4-Dichloroquinolines |

| 2,4-Disubstituted quinolines |

| 2-Aryl-4-chloro/bromoquinolines |

| 2-Aryl-quinoline-4-carboxylic acids |

| 2-Arylquinolin-4(1H)-ones |

| 2-Arylquinolines |

| 4-Alkoxy-2-arylquinolines |

| 7-Amino-8-methylquinoline |

| 8-Arylquinolines |

| Borylated 8-arylquinolines |

| C8-Arylated quinolines |

| [EMIM][BF₄] (1-ethyl-3-methylimidazolium tetrafluoroborate) |

| [hmim]PF₆ (1-hexyl-3-methylimidazolium hexafluorophosphate) |

| Phosphorus oxychloride |

| Potassium dodecatungstocobaltate trihydrate |

| Substituted quinolines |

| 1,2,3,4-Tetrahydroquinoline derivatives |

| Tris-(2-hydroxy-ethyl)-ammonium formate (TEAOHF) |

Elucidation of Reaction Mechanisms in 2 3 Methylphenyl Quinoline Synthesis

Mechanistic Pathways of Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone in the synthesis of the quinoline (B57606) scaffold, including 2-(3-Methylphenyl)quinoline. These reactions typically involve the condensation of an aniline (B41778) with a carbonyl compound, followed by a cyclization step. Several named reactions, such as the Combes, Doebner-von Miller, and Friedländer syntheses, provide routes to quinolines, each with a distinct mechanistic pathway.

The Combes synthesis , for instance, involves the reaction of an aniline with a β-diketone under acidic conditions. wikipedia.org The mechanism proceeds through the initial formation of a Schiff base intermediate from the condensation of the aniline and one of the ketone functionalities. wikipedia.org This is followed by an acid-catalyzed intramolecular electrophilic aromatic substitution, where the aromatic ring of the aniline attacks the protonated second carbonyl group, leading to a cyclized intermediate. Subsequent dehydration results in the formation of the substituted quinoline. wikipedia.org The regioselectivity of the final product is influenced by both steric and electronic effects of the substituents on the aniline and the β-diketone. wikipedia.org

The Friedländer synthesis offers another pathway, involving the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. iipseries.org This reaction can be catalyzed by either an acid or a base and proceeds via an aldol-type condensation followed by cyclization and dehydration to yield the quinoline derivative. iipseries.org

A general representation of a cyclocondensation pathway is the reaction between an o-aminoaryl aldehyde or ketone and a ketone with an α-methylene group, which undergoes an amino-ketone condensation. The resulting intermediate then proceeds through a cyclocondensation, similar to an aldol (B89426) condensation, to form the substituted quinoline. iipseries.org

| Reaction Name | Reactants | Key Intermediates | Catalyst/Conditions |

| Combes Synthesis | Aniline, β-Diketone | Schiff base, Enamine | Acid (e.g., H₂SO₄) |

| Friedländer Synthesis | 2-Aminoaryl aldehyde/ketone, Compound with α-methylene carbonyl | Aldol-type adduct | Acid or Base |

| Doebner-von Miller Reaction | Aniline, α,β-Unsaturated aldehyde/ketone | Michael adduct | Acid |

Role of Catalysis in Carbon-Carbon and Carbon-Nitrogen Bond Formation

Catalysis plays a pivotal role in the synthesis of this compound by facilitating the formation of crucial carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. researchgate.net Transition metal catalysts, in particular, have been extensively studied and employed to achieve high efficiency and selectivity.

Palladium-catalyzed reactions are prominent in quinoline synthesis. For example, a palladium-catalyzed aza-Wacker oxidative cyclization has been developed for the synthesis of 2-methylquinolines. organic-chemistry.org The proposed mechanism involves the coordination of the palladium(II) catalyst to the alkene and nitrogen of an aniline derivative, followed by aminopalladation, β-hydride elimination, and subsequent dehydration to form the quinoline ring. organic-chemistry.org The presence of ligands, such as 1,10-phenanthroline, can significantly enhance the catalytic activity. organic-chemistry.org

Copper-catalyzed syntheses also provide efficient routes. A one-pot, three-component reaction of an aniline, an aldehyde, and an alkyne catalyzed by a copper salt is a common method for preparing 2,4-disubstituted quinolines. rsc.org The mechanism is thought to involve the formation of an imine from the aniline and aldehyde, which is then activated by the Lewis acidic copper catalyst. This facilitates the addition of the alkyne, followed by cyclization and oxidation to yield the quinoline product. scielo.br In some cases, DMSO can act as a carbon source in copper-catalyzed reactions of anilines and aryl ketones under aerobic conditions to form 2-aryl quinolines. rsc.org

Iron-catalyzed reactions have also been explored. For instance, an iron-catalyzed [3+1+1+1] annulation of arylamines, arylaldehydes, and dimethyl sulfoxide (B87167) (DMSO) has been reported for the synthesis of 3-arylquinolines. In this process, the arylamine contributes two carbon atoms and one nitrogen atom, the arylaldehyde provides one carbon atom, and DMSO furnishes two nonadjacent methine groups. organic-chemistry.org

The development of heterogeneous catalysts, such as zeolites and ionically tagged magnetic nanoparticles, is also significant as they offer advantages like easier separation and reusability. researchgate.netacs.org These catalysts can facilitate cyclocondensation reactions by providing acidic sites or by activating the substrates. researchgate.net

| Catalyst System | Reactants | Bond(s) Formed | Key Mechanistic Steps |

| Palladium(II) Acetate / 1,10-Phenanthroline | Aniline derivative with an allyl group | C-N, C-C | Aza-Wacker oxidative cyclization, aminopalladation, β-hydride elimination |

| Copper(I) Iodide | Benzaldehyde (B42025), p-Toluidine, 1-Ethynylbenzene | C-C, C-N | C-H activation, alkyne insertion, cyclization, dehydrogenation |

| Iron(III) Chloride | Anilines, Aryl ketones, DMSO | C-C, C-N | Formation of iminium intermediate, reaction with enolate, cyclization, dehydration, oxidation |

| Ytterbium(III) Triflate | Aldehyde, Amine, Alkyne | C-C, C-N | Lewis acid activation of imine and alkyne, imine addition, cyclization, oxidation |

Electron Transfer Processes in Quinoline Formation

Electron transfer (ET) processes are integral to several modern synthetic routes for quinoline formation, particularly in radical-based and photoredox-catalyzed reactions. These methods often allow for the construction of the quinoline core under mild conditions.

One example involves a photoredox-catalyzed synthesis of aryl-quinolines from biphenyl (B1667301) oximes. wiley.com In this process, an electron-donor-acceptor (EDA) complex is formed between an electron-deficient o-benzoyl oxime and triethylamine. Upon irradiation with visible light, a single electron transfer (SET) occurs, generating an iminyl radical. This radical then undergoes intramolecular cyclization followed by deprotonation to afford the quinoline product. wiley.com

Another instance of electron transfer is in the visible-light-induced radical cyclization of trifluoroacetimidoyl chlorides with alkynes to produce 2-trifluoromethyl quinolines. wiley.com The reaction is initiated by the reduction of a ruthenium(I) catalyst, which generates a radical intermediate from the C(sp²)-Cl bond. This radical adds to the alkyne to form a vinyl radical, which then undergoes homolytic aromatic substitution. A subsequent electron transfer and deprotonation lead to the final quinoline product. wiley.com

Furthermore, the concept of fluoride-coupled electron transfer has been explored for the C-H fluorination of quinolines. This process avoids the formation of high-energy Meisenheimer intermediates by involving a concerted mechanism where electron transfer to the protonated quinoline occurs simultaneously with deprotonation. acs.org

Oxidative Cyclization Mechanisms

Oxidative cyclization represents a powerful strategy for the synthesis of quinolines, often utilizing an oxidant to drive the final aromatization step or to generate a reactive intermediate. These reactions can be mediated by transition metals or be metal-free.

Transition-metal-catalyzed oxidative cyclizations are common. For example, copper-catalyzed aerobic oxidative cyclization of 2-vinylaniline (B1311222) or 2-arylaniline with 2-methylquinoline (B7769805) can be achieved using oxygen as the oxidant. mdpi.com Similarly, palladium-catalyzed oxidative cyclization of aryl allyl alcohol and aniline can proceed under redox-neutral conditions to give quinoline derivatives. mdpi.com

Metal-free oxidative cyclizations have also been developed, often employing oxidants like iodine or DMSO. In an iodine-catalyzed Povarov-type reaction, iodine is proposed to add to the alpha-carbon of a methyl ketone, which is then oxidized by DMSO. The resulting species reacts with an aniline to form a C-acyliminium ion, which then undergoes electrophilic cyclization and oxidative aromatization to yield a 2,4-disubstituted quinoline. semanticscholar.org

Another metal-free approach is the DMSO-mediated oxidative cycloisomerization of 2-allylaniline. The proposed mechanism involves the oxidation of the 2-allylaniline, followed by a six-electron cyclization to form a dihydroquinoline intermediate, which is then oxidized to the quinoline. semanticscholar.org

| Oxidative System | Reactants | Key Mechanistic Features | Example Product Class |

| Copper Catalyst / O₂ | Anilines, Aryl ketones, DMSO | Aerobic oxidation, DMSO as a carbon source | 2-Aryl Quinolines rsc.org |

| Palladium Catalyst | Aryl allyl alcohol, Aniline | Redox-neutral oxidative cyclization | Functionalized 2-Substituted Quinolines mdpi.com |

| Iodine / DMSO | Arylamines, Methylketones, α-Ketoesters | Iodine-catalyzed Povarov-type reaction, oxidative aromatization | 2,4-Disubstituted Quinolines semanticscholar.org |

| KOtBu / DMSO | 2-Allylaniline | Oxidation of aniline, six-electron cyclization, subsequent oxidation | Substituted Quinolines semanticscholar.org |

Derivatization and Functionalization Pathways of 2 3 Methylphenyl Quinoline

Acylation Reactions Utilizing Acid Chlorides

Acylation is a fundamental method for introducing an acyl group onto the quinoline (B57606) framework, typically yielding ketones or amides that serve as crucial intermediates for more complex structures. The Friedel-Crafts acylation, a classic electrophilic aromatic substitution, involves the reaction of an aromatic ring with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst. sigmaaldrich.com The reaction begins with the formation of a complex between the Lewis acid (e.g., AlCl₃) and the halogen of the acid chloride, which then generates a resonance-stabilized acylium ion. sigmaaldrich.com This electrophile subsequently attacks the aromatic quinoline ring to form the acylated product. sigmaaldrich.com

While the quinoline ring itself can undergo electrophilic substitution, reactions are often directed by activating or deactivating groups already present on the scaffold. uop.edu.pk A more common and controlled approach involves the use of a pre-functionalized quinoline, such as a quinoline carboxylic acid, which can be converted into a highly reactive acyl chloride. For instance, quinoline-2-carboxylic acid can be treated with reagents like oxalyl chloride or thionyl chloride to produce quinoline-2-carbonyl chloride. nih.govnih.govchemguide.co.uk This intermediate is then readily susceptible to reaction with various nucleophiles.

The condensation of quinoline-2-carbonyl chloride with substituted amines is a well-established method for synthesizing a library of quinoline-2-carboxamides. nih.govnih.gov A specific example is the synthesis of N-(3-Methylphenyl)quinoline-2-carboxamide, which is achieved through the reaction of quinoline-2-carbonyl chloride with 3-methylaniline. nih.gov This reaction highlights the utility of acid chlorides in creating amide linkages, a key functional group in many biologically active compounds.

Table 1: Examples of Acylation Reactions on Quinoline Scaffolds

| Precursor | Reagent | Product | Reaction Type | Reference |

|---|---|---|---|---|

| Quinoline-2-carboxylic acid | Oxalyl Chloride / Thionyl Chloride | Quinoline-2-carbonyl chloride | Acyl Chloride Formation | nih.govnih.gov |

| Quinoline-2-carbonyl chloride | 3-Methylaniline | N-(3-Methylphenyl)quinoline-2-carboxamide | Amide Synthesis | nih.gov |

Nucleophilic Substitution Reactions for Targeted Functional Group Introduction

Nucleophilic substitution reactions are a cornerstone for introducing a wide range of functional groups onto the quinoline ring system. However, for these reactions to proceed, a suitable leaving group, typically a halogen, must be present on the quinoline core. The position of substitution is dictated by the electronic properties of the quinoline ring. Nucleophilic attack generally occurs at the C-2 or C-4 positions. uop.edu.pk

The synthesis of a halogenated precursor, such as 2-chloro-3-(4-methylphenyl)quinoline, renders the quinoline ring susceptible to nucleophilic displacement. smolecule.com The chlorine atom at the 2-position can be substituted by various nucleophiles, although specific conditions are required. smolecule.comvulcanchem.com For example, studies on 4-chloro-8-methylquinolin-2(1H)-one demonstrate its reactivity towards nucleophiles like hydrazines, azides, and amines, leading to the formation of 4-substituted quinolin-2-ones. mdpi.com These reactions underscore the principle that a strategically placed chloro group acts as a gateway for introducing diverse functionalities.

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, further expand the scope of nucleophilic substitution by allowing the introduction of carbon-based substituents like alkynes. smolecule.com This demonstrates how a halogenated quinoline can be a versatile platform for building molecular complexity.

Table 2: Nucleophilic Substitution on Chloro-Substituted Quinolines

| Substrate | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|

| 2-Chloro-3-(4-methylphenyl)quinoline | Phenylacetylene (B144264) (Palladium-catalyzed) | 2-Alkynyl-quinoline derivative | smolecule.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Hydrazine | 4-Hydrazino-quinolin-2-one derivative | mdpi.com |

| 4-Chloro-8-methylquinolin-2(1H)-one | Sodium Azide | 4-Azido-quinolin-2-one derivative | mdpi.com |

Oxidation and Reduction Strategies for Quinoline Core Modification

The oxidation and reduction of the quinoline nucleus provide pathways to modify the core structure, leading to derivatives with altered electronic properties and saturation levels. The quinoline ring system is generally stable to oxidation, but under vigorous conditions, the benzene (B151609) portion can be cleaved. uop.edu.pk More controlled oxidations can target specific substituents or positions on the ring, often yielding carboxylic acids. For example, derivatives like 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid can undergo further oxidation to yield other carboxylic acid derivatives.

Reduction of the quinoline core is a more common and versatile transformation. Depending on the reagents and conditions, either the pyridine (B92270) ring or both rings can be reduced. Catalytic hydrogenation or reduction with metals in acid can lead to 1,2,3,4-tetrahydroquinoline (B108954) derivatives. vulcanchem.com A notable method for this transformation is the reduction of quinolin-2(1H)-ones using samarium iodide (SmI₂), which proceeds under mild conditions to exclusively yield 1,2,3,4-tetrahydroquinolines. vulcanchem.com This selective reduction of the pyridine portion of the quinoline system is valuable for creating partially saturated heterocyclic structures, which are prevalent in many natural products and pharmaceuticals. vulcanchem.com The resulting N-(3-methylphenyl)-1,2,3,4-tetrahydroquinoline-2-carboxamide is an example of a compound accessible through this reductive pathway. vulcanchem.com

Table 3: Oxidation and Reduction of Quinoline Derivatives

| Substrate | Reaction Type | Reagents/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Quinolin-2(1H)-one | Reduction | SmI₂/H₂O/Et₃N | 1,2,3,4-Tetrahydroquinoline | vulcanchem.com |

| 8-Methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride | Reduction | Not specified | Reduced amine derivatives | |

| 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid | Reduction | Not specified | Alcohol derivatives |

Formation of Fused Heterocyclic Systems from Quinoline Precursors

The quinoline ring serves as an excellent building block for the synthesis of more complex, fused polyheterocyclic systems. These elaborate structures are of significant interest due to their presence in natural products and their potential as therapeutic agents. acs.org Various synthetic strategies have been developed to construct additional rings onto the quinoline framework.

One powerful method is the [3+2] cycloaddition reaction. In this approach, heteroarenium salts derived from quinoline can react with electron-deficient olefins to generate diverse nitrogen-containing polyheterocycles. mdpi.com This method allows for the construction of highly functionalized and structurally complex molecules in a controlled manner. mdpi.com

Table 4: Synthesis of Fused Systems from Quinoline Precursors

| Quinoline Precursor | Reagent(s) | Fused System Formed | Reference |

|---|---|---|---|

| Quinoline-derived N-ylides | Electron-deficient olefins | Fused nitrogen polyheterocycles | mdpi.com |

| 2-Chloroquinoline-3-carbaldehyde | Formamide (B127407), Formic Acid | 1,2-Dihydro-3H-pyrrolo[3,4-b]quinolin-3-one | rsc.org |

| 4-Hydroxy-2-quinolones | Diethyl acetylenedicarboxylate | Pyrano[3,2-c]quinoline derivatives | semanticscholar.orgnih.gov |

Advanced Spectroscopic and Structural Characterization of 2 3 Methylphenyl Quinoline and Its Derivatives

Vibrational Spectroscopy (FT-IR, FT-Raman) in Structural Analysis

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, serves as a powerful tool for identifying functional groups and elucidating the structural framework of 2-(3-methylphenyl)quinoline and its analogs. researchgate.netnih.govscialert.net The analysis of vibrational spectra, often supported by theoretical calculations such as Density Functional Theory (DFT), allows for the unambiguous assignment of fundamental vibrational modes. nih.govresearchgate.net

In quinoline (B57606) derivatives, characteristic bands in the FT-IR and FT-Raman spectra provide valuable structural insights. For instance, the stretching vibrations of the C-H, C=C, C=N, and C-N bonds within the quinoline and phenyl rings give rise to a series of bands in the high-frequency region. scialert.netresearchgate.net The positions of these bands can be influenced by the nature and position of substituents on the aromatic rings. researchgate.net

For substituted quinolines, specific vibrational modes associated with the substituents are readily identifiable. For example, a study on N-(3-methylphenyl)-2,2-dichloroacetamide, a related compound, utilized FT-IR and FT-Raman spectroscopy to analyze the fundamental modes, aided by ab initio and DFT calculations. eurjchem.com In the case of 2-chloroquinoline-3-carboxaldehyde, the FT-IR spectrum was recorded using the KBr pellet technique in the 4000-450 cm⁻¹ range, while the FT-Raman spectrum was recorded in the 4000-100 cm⁻¹ range. nih.gov

The C-H stretching vibrations of the methyl group are typically expected in the 2900-3050 cm⁻¹ range. scialert.net Specifically, antisymmetric stretching modes of the methyl group have been assigned in the Raman spectrum, while both antisymmetric and symmetric stretching modes have been identified in the infrared spectrum. scialert.net The in-plane and out-of-plane deformations of the C-H bonds also provide a detailed fingerprint of the molecule. researchgate.net For instance, in a related quinazolinone derivative, C-H in-plane and out-of-plane deformation modes were observed at specific wavenumbers in both IR and Raman spectra. researchgate.net

Table 1: Representative Vibrational Frequencies for Functional Groups in Quinoline Derivatives

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Reference |

|---|---|---|---|

| C-H (Aromatic) | Stretching | 3000 - 3100 | scialert.net |

| C-H (Methyl) | Antisymmetric Stretching | 2960 - 2980 | scialert.net |

| C-H (Methyl) | Symmetric Stretching | 2870 - 2880 | scialert.net |

| C=C (Aromatic) | Stretching | 1400 - 1600 | researchgate.net |

| C=N (Quinoline) | Stretching | 1500 - 1650 | researchgate.net |

| C-H | In-plane deformation | 1000 - 1300 | researchgate.net |

This table provides typical ranges and is not exhaustive. Actual values can vary based on the specific molecular structure and its environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Elucidating Molecular Architecture

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound and its derivatives in solution. clockss.org Both ¹H and ¹³C NMR provide atom-specific information about the chemical environment, connectivity, and stereochemistry of the molecule. derpharmachemica.comderpharmachemica.com

In the ¹H NMR spectrum of this compound, the aromatic protons of both the quinoline and the 3-methylphenyl rings typically resonate in the downfield region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling patterns are highly dependent on the electronic effects and spatial proximity of the substituents. The methyl group protons on the phenyl ring would appear as a singlet in the upfield region, typically around δ 2.5 ppm. beilstein-journals.org

The ¹³C NMR spectrum provides complementary information, with the carbon atoms of the aromatic rings appearing in the range of δ 120-150 ppm. The carbon of the methyl group would resonate at a much higher field. For example, in a similar compound, 8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride, distinct aromatic proton signals were observed between δ 6.8–8.5 ppm.

Two-dimensional NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are often employed to unambiguously assign all proton and carbon signals, especially for complex polysubstituted quinolines. clockss.org These experiments reveal correlations between directly bonded and long-range coupled protons and carbons, respectively, providing a complete picture of the molecular framework.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for 2-(Aryl)quinoline Derivatives

| Nucleus | Functional Group | Typical Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.0 - 9.0 | beilstein-journals.org |

| ¹H | Methyl Protons | ~2.5 | beilstein-journals.org |

| ¹³C | Aromatic Carbons | 120 - 150 | beilstein-journals.org |

| ¹³C | Quinoline C2 | ~157 | rsc.org |

Note: Chemical shifts are dependent on the solvent and specific substituents.

Mass Spectrometry (MS) for Molecular Identity and Fragmentation Pattern Determination

Mass spectrometry (MS) is a crucial analytical technique for determining the molecular weight and confirming the elemental composition of this compound and its derivatives. derpharmachemica.comderpharmachemica.com High-resolution mass spectrometry (HRMS) can provide the exact mass with high precision, allowing for the determination of the molecular formula. publish.csiro.au

The fragmentation pattern observed in the mass spectrum, typically obtained using techniques like electron ionization (EI), provides valuable structural information. The fragmentation of the molecular ion can help to identify different structural motifs within the molecule. For quinoline alkaloids, characteristic fragment ions can be used to guide the separation and identification of these compounds in complex mixtures. nih.gov For instance, a study on quinoline alkaloids from Dictamnus dasycarpus utilized the feature fragment ion at m/z 200 for targeted analysis. nih.gov

The fragmentation of alkylquinolines is influenced by the position of the alkyl group. For example, 2-alkylquinolines with a side chain of three or more carbons can undergo a McLafferty rearrangement, leading to a characteristic neutral loss. aip.org The presence of the methylphenyl group in this compound would also lead to specific fragmentation pathways, such as the loss of a methyl radical or the cleavage of the bond between the two aromatic rings.

Table 3: Key Mass Spectrometric Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₆H₁₃N | spectrabase.com |

| Molecular Weight | 219.29 g/mol | spectrabase.com |

Data obtained from SpectraBase for Quinoline, 2-(3-tolyl)-. spectrabase.com

X-ray Crystallography for Solid-State Structure and Conformational Studies

Crystal structure analyses of related quinoline derivatives have revealed important structural features. For instance, the quinoline ring system is generally found to be essentially planar. nih.govnih.gov The dihedral angle between the plane of the quinoline ring and the plane of the phenyl substituent is a key conformational parameter. In 4-chloro-3-methylphenyl quinoline-2-carboxylate, this dihedral angle was found to be 68.7(7)°. nih.gov In another study on N-(5-acetyl-2-methylphenyl)quinoline-2-carboxamide, the dihedral angle with the acetyl-substituted ring was 3.68(5)°. nih.gov

Intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the crystal lattice, can also be elucidated. nih.govnih.gov For example, weak C-H···O interactions and π-π stacking interactions with centroid-centroid distances of 3.8343(13) Å and 3.7372(13) Å were observed in the crystal structure of 4-chloro-3-methylphenyl quinoline-2-carboxylate. nih.gov

Table 4: Selected Crystallographic Data for a Quinoline Derivative

| Parameter | Value | Compound | Reference |

|---|---|---|---|

| Crystal System | Orthorhombic | 4-chloro-3-methylphenyl quinoline-2-carboxylate | nih.gov |

| Space Group | Pca2₁ | 4-chloro-3-methylphenyl quinoline-2-carboxylate | nih.gov |

| a (Å) | 7.75379 (16) | 4-chloro-3-methylphenyl quinoline-2-carboxylate | nih.gov |

| b (Å) | 11.9658 (3) | 4-chloro-3-methylphenyl quinoline-2-carboxylate | nih.gov |

| c (Å) | 14.9005 (3) | 4-chloro-3-methylphenyl quinoline-2-carboxylate | nih.gov |

This table presents data for a related compound to illustrate the type of information obtained from X-ray crystallography.

Electronic Absorption and Circular Dichroism Spectroscopy

Electronic absorption (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. acs.org For quinoline and its derivatives, the UV-Vis spectrum is characterized by absorption bands corresponding to π→π* transitions within the aromatic system. cnr.it The position and intensity of these bands can be influenced by substituents and the solvent environment.

Circular dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. sato-gallery.comencyclopedia.pub It measures the differential absorption of left and right circularly polarized light. encyclopedia.pubjascoinc.com While this compound itself is not chiral, chiral derivatives or its interaction with a chiral environment (like DNA) can be studied using CD spectroscopy. researchgate.net The CD spectrum provides information about the absolute configuration and conformation of chiral molecules. encyclopedia.pub For proteins, for example, the far-UV CD spectrum (180-250 nm) provides information about the secondary structure. jascoinc.com Induced CD signals can also be observed for achiral chromophores when they are placed in an asymmetric environment. jascoinc.com

For quinoline derivatives that bind to macromolecules like DNA, changes in the CD spectrum of the macromolecule can indicate the mode of interaction. For instance, a decrease in the positive band and changes in the negative band of the DNA CD spectrum upon binding of a complex can suggest an intercalative mode of interaction that affects the helicity and base stacking of the DNA. researchgate.net

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| N-(3-methylphenyl)-2,2-dichloroacetamide |

| 2-chloroquinoline-3-carboxaldehyde |

| 8-methyl-2-(3-methylphenyl)quinoline-4-carbonyl chloride |

| 4-chloro-3-methylphenyl quinoline-2-carboxylate |

| N-(5-acetyl-2-methylphenyl)quinoline-2-carboxamide |

| Quinoline, 2-(3-tolyl)- |

Computational and Theoretical Investigations of 2 3 Methylphenyl Quinoline

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure and geometry of molecules. mdpi.commdpi.com By calculating the electron density, DFT methods can determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. This process is fundamental, as the geometry influences all other chemical and physical properties.

For quinoline (B57606) derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d,p) or 6-311+G(2d,p), are employed to predict bond lengths, bond angles, and dihedral angles. mdpi.comresearchgate.net In studies of related structures, like phenyl quinoline-2-carboxylate, DFT geometry optimization revealed changes in the dihedral angle between the quinoline and phenyl rings compared to their solid-state crystal structure. mdpi.com For instance, after optimization, the dihedral angle between the quinoline and phenyl rings in phenyl quinoline-2-carboxylate decreased, suggesting that intermolecular forces in the crystal lattice influence the molecule's conformation. mdpi.com Similarly, analysis of 2-chloro-3-[(E)-(2-phenylhydrazinylidene)methyl]quinoline showed the quinoline moiety to be nearly planar. nih.gov

These computational analyses provide a detailed picture of the molecule's ground-state structure, which is the starting point for all further theoretical investigations into its reactivity and properties.

| Compound | Method/Basis Set | Parameter | Experimental Value (°) | Calculated Value (°) |

| Phenyl quinoline-2-carboxylate (Molecule A) | B3LYP | Dihedral Angle (Quinoline-Phenyl) | 55.3(9) | 46.9(1) |

| Phenyl quinoline-2-carboxylate (Molecule B) | B3LYP | Dihedral Angle (Quinoline-Phenyl) | 56.4(9) | 46.9(1) |

| 2-Methoxyphenyl quinoline-2-carboxylate | B3LYP | Dihedral Angle (Quinoline-Phenyl) | 67.4(6) | 72.2(8) |

| Data sourced from a study on quinoline-2-carboxylate derivatives. mdpi.com |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. numberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. semanticscholar.orgmdpi.com

A small HOMO-LUMO gap suggests that a molecule can be easily excited, indicating high polarizability, low kinetic stability, and higher chemical reactivity. numberanalytics.comsemanticscholar.org Conversely, a large energy gap implies a more stable and less reactive molecule. researchgate.net In computational studies of various quinoline derivatives, the HOMO and LUMO energies are calculated to predict their electronic behavior. researchgate.netresearchgate.net For example, in an analysis of novel arylated quinolines, the calculated HOMO-LUMO gaps indicated that the synthesized molecules were chemically hard and kinetically stable. researchgate.net The distribution of these orbitals is also significant; often, the HOMO is localized on the electron-rich parts of the molecule, while the LUMO is found on the electron-deficient regions, indicating the likely sites for electrophilic and nucleophilic attack.

| Compound | Method | E HOMO (eV) | E LUMO (eV) | Energy Gap (ΔE) (eV) |

| 3-(4-acetylphenyl)quinoline | B3LYP/6-311+G(2d,p) | -6.44 | -2.25 | 4.19 |

| 3-(4-(methylthio)phenyl)quinoline | B3LYP/6-311+G(2d,p) | -5.92 | -1.86 | 4.06 |

| 3-(4-phenoxyphenyl)quinoline | B3LYP/6-311+G(2d,p) | -6.07 | -1.79 | 4.28 |

| Phenyl quinoline-2-carboxylate | DFT | -6.78 | -1.52 | 5.26 |

| Data sourced from studies on 3-arylated quinolines researchgate.net and quinoline-2-carboxylate derivatives. researchgate.net |

Molecular Electrostatic Potential (MEP) Mapping for Reactive Site Identification

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to identify the regions of a molecule that are rich or deficient in electrons. uni-muenchen.de The MEP map displays the electrostatic potential on the molecule's surface, using a color scale to indicate charge distribution. Typically, red areas signify negative electrostatic potential (electron-rich regions), which are susceptible to electrophilic attack, while blue areas denote positive potential (electron-poor regions), prone to nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent regions of neutral or intermediate potential.

MEP analysis is a valuable tool for predicting how a molecule will interact with other reagents, substrates, or biological receptors. uni-muenchen.demdpi.com For quinoline derivatives, MEP maps can reveal the most reactive sites. For example, in studies of similar heterocyclic compounds, the negative potential is often localized around nitrogen atoms and any oxygen atoms present, identifying them as likely sites for protonation or coordination with electrophiles. researchgate.netnih.gov The hydrogen atoms, particularly those attached to the aromatic rings, typically show a positive potential, marking them as potential sites for nucleophilic interaction. researchgate.net This visual guide to reactivity is crucial for understanding reaction mechanisms and designing new molecules with specific interaction properties. mdpi.com

Quantum Chemical Parameters and Global Reactivity Descriptors

From the energies of the frontier molecular orbitals (HOMO and LUMO), several quantum chemical parameters and global reactivity descriptors can be calculated to provide a more quantitative understanding of a molecule's reactivity and stability. researchgate.netmdpi.com These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as I ≈ -E HOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as A ≈ -E LUMO).

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of resistance to change in electron distribution (η = (I - A) / 2). "Hard" molecules have a large HOMO-LUMO gap, while "soft" molecules have a small gap. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / 2η).

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment (ω = μ² / 2η, where μ is the chemical potential, μ = -χ). niscpr.res.in

These parameters are widely used in computational studies of quinoline derivatives to classify them as electrophiles or nucleophiles and to compare their relative reactivity. researchgate.netniscpr.res.in For instance, a high electrophilicity index points to a good electrophile, while a low value suggests a good nucleophile. mdpi.com Studies on related quinolines have used these descriptors to conclude that the molecules are kinetically stable and possess electron-donating capabilities. researchgate.net

| Compound | Ionization Potential (I) (eV) | Electron Affinity (A) (eV) | Electronegativity (χ) (eV) | Chemical Hardness (η) (eV) | Electrophilicity Index (ω) (eV) |

| 3-(4-acetylphenyl)quinoline | 6.44 | 2.25 | 4.34 | 2.09 | 4.51 |

| 3-(4-(methylthio)phenyl)quinoline | 5.92 | 1.86 | 3.89 | 2.03 | 3.72 |

| 3-(4-phenoxyphenyl)quinoline | 6.07 | 1.79 | 3.93 | 2.14 | 3.61 |

| Data derived from a study on 3-arylated quinolines. researchgate.net |

Prediction of Spectroscopic Properties (IR, NMR, UV-Vis) through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic signatures of molecules, which can then be compared with experimental data for structure verification. researchgate.netniscpr.res.in

Infrared (IR) Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of a molecule. worldscientific.com The calculated IR spectrum, showing the frequencies and intensities of these vibrations, can be compared with an experimental FT-IR spectrum. A good correlation between the theoretical and experimental spectra helps to confirm the proposed structure and assign specific vibrational modes to the observed absorption bands. niscpr.res.in

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C NMR chemical shifts. worldscientific.comresearchgate.net These theoretical values are often plotted against experimental data, and a high correlation coefficient (R²) indicates an excellent agreement, validating the molecular structure. niscpr.res.in

UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.networldscientific.com It calculates the energies of vertical electronic transitions (from the ground state to excited states) and their corresponding oscillator strengths. This information helps to interpret the experimental UV-Vis spectrum, assigning the observed absorption bands to specific electronic transitions, such as π→π* or n→π*. researchgate.netbohrium.com

For various quinoline derivatives, these computational predictions have shown strong agreement with experimental spectroscopic data, providing a powerful tool for their characterization. researchgate.netniscpr.res.in

Nonlinear Optical (NLO) Properties and First Hyperpolarizability Calculations

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and data storage. mdpi.com Organic molecules with a D-π-A (donor-pi bridge-acceptor) structure often exhibit significant NLO properties due to intramolecular charge transfer (ICT). mdpi.com

Computational chemistry can predict the NLO response of a molecule by calculating its polarizability (α) and first hyperpolarizability (β₀). The first hyperpolarizability is a measure of the second-order NLO activity. DFT calculations are a standard method for computing these properties. researchgate.netmdpi.com The magnitude of β₀ indicates the NLO potential of the molecule. Often, the calculated value is compared to that of a standard NLO material like urea (B33335) to assess its performance. researchgate.net

Studies on quinoline derivatives have explored their potential as NLO materials. For certain 3-arylated quinolines, the calculated first hyperpolarizability values were found to be significant, suggesting they could be excellent candidates for NLO applications. researchgate.net The electron-withdrawing nature of the quinoline ring system can play a crucial role in creating the charge asymmetry needed for a strong NLO response. mdpi.com

| Compound | Method/Basis Set | β₀ (a.u.) |

| 3-(4-acetylphenyl)quinoline | B3LYP/6-311+G(2d,p) | 2960 |

| 3-(4-(methylthio)phenyl)quinoline | B3LYP/6-311+G(2d,p) | 1830 |

| 3-(4-phenoxyphenyl)quinoline | B3LYP/6-311+G(2d,p) | 2043 |

| Data sourced from a study on 3-arylated quinolines. researchgate.net 1 a.u. = 8.6393 x 10⁻³³ esu. |

Molecular Dynamics Simulations in Theoretical Research

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov Unlike quantum mechanical methods that focus on electronic structure, MD simulations use classical mechanics to model the dynamic behavior of a system, providing insights into conformational changes, stability, and intermolecular interactions. nih.govacs.org

In the context of quinoline derivatives, MD simulations are particularly useful for understanding how these molecules interact with biological targets, such as proteins or DNA. vulcanchem.com For instance, after predicting a potential binding mode using molecular docking, an MD simulation can be run to assess the stability of the ligand-receptor complex over a period of nanoseconds. nih.gov Researchers analyze parameters like root-mean-square deviation (RMSD) to see if the complex remains stable or undergoes significant conformational changes. nih.gov

MD simulations have been used to investigate related compounds like 7,8-Dimethyl-2-(3-methylphenyl)quinoline-4-carboxylic acid and 2-(3-methylphenyl)-N-(naphthalen-1-yl)quinoline-4-carboxamide to predict their binding modes and stability within biological systems. vulcanchem.com These simulations are invaluable in drug discovery and materials science for predicting the dynamic behavior that governs a molecule's function.

Applications in Advanced Organic Synthesis

2-(3-Methylphenyl)quinoline as a Building Block for Complex Organic Molecules

The utility of a molecule as a building block in organic synthesis is determined by its ability to be incorporated into a larger, more complex structure. The this compound scaffold is valuable in this regard, primarily because the 2-arylquinoline motif is a core component of numerous pharmacologically significant compounds. Synthetic chemists often utilize such foundational skeletons to construct analogues of natural products or to develop novel therapeutic agents.

The synthesis of complex molecules often relies on the strategic assembly of pre-functionalized, structurally significant fragments. While specific examples detailing the incorporation of the entire this compound unit into a named complex molecule are specialized, the general strategy is well-established. The quinoline (B57606) ring and its appended aryl group provide multiple sites for further chemical modification, allowing it to be elaborated into more complex systems. This modular approach, using stable and accessible building blocks, is a cornerstone of modern medicinal chemistry and materials science.

Role in Acylation and Other Coupling Reactions as an Intermediate

The this compound molecule can act as a versatile intermediate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. Its aromatic rings, both the quinoline system and the methylphenyl group, are amenable to functionalization through established synthetic protocols, most notably palladium-catalyzed cross-coupling reactions and electrophilic aromatic substitutions like Friedel-Crafts acylation.

Coupling Reactions:

Palladium-catalyzed cross-coupling reactions are powerful tools for constructing complex aryl-aryl or aryl-alkenyl structures. Key reactions applicable to a halo-substituted derivative of this compound include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound with an organohalide. wikipedia.orgyonedalabs.com For instance, a bromo- or iodo-substituted this compound could be reacted with a variety of aryl or vinyl boronic acids to generate more complex biaryl or styrenyl derivatives. The reaction typically involves a palladium catalyst, such as Pd(PPh₃)₄, and a base. masterorganicchemistry.comlibretexts.org The catalytic cycle proceeds through oxidative addition, transmetalation, and reductive elimination. libretexts.org A one-pot process involving the borylation of a quinoline halide followed by a subsequent Suzuki-Miyaura coupling has been shown to be a highly efficient method for synthesizing 8-arylquinolines. acs.org

Heck Reaction: This reaction forms a substituted alkene by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.orglibretexts.org A halogenated this compound could serve as the unsaturated halide, enabling the introduction of various alkenyl substituents. wikipedia.org

C-H Activation/Functionalization: Modern synthetic methods increasingly utilize the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials like organohalides. mdpi.com Palladium-catalyzed C-H activation can enable the direct arylation, alkenylation, or alkylation of the quinoline core. mdpi.comnih.gov For example, studies have shown the direct C2-heteroarylation of quinoline N-oxides with indoles, a process that relies on a double C-H activation mechanism. mdpi.com

These coupling reactions underscore the role of the this compound skeleton as a reactive intermediate, allowing for the systematic and controlled expansion of its molecular complexity.

Acylation Reactions:

Friedel-Crafts acylation is a classic method for installing an acyl group onto an aromatic ring using an acyl chloride or anhydride (B1165640) with a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). organic-chemistry.orgmasterorganicchemistry.com Both the quinoline and the 3-methylphenyl rings are susceptible to this electrophilic aromatic substitution, although the reactivity and regioselectivity would depend on the specific reaction conditions and the directing effects of the existing substituents. This reaction would produce ketone derivatives, which are themselves valuable intermediates for further transformations. organic-chemistry.org

Precursor for Fused Nitrogen Heterocycles

One of the most significant applications of 2-arylquinolines in advanced synthesis is their use as precursors for creating fused polycyclic nitrogen heterocycles. These complex ring systems are of great interest due to their presence in natural products and their wide range of biological activities. The formation of new rings is often achieved through intramolecular cyclization reactions, where substituents on the quinoline core and the 2-aryl group react with each other.

A primary method for achieving this is the intramolecular Friedel-Crafts acylation . researchgate.net In this strategy, a carboxylic acid or a related functional group is tethered to the 2-arylquinoline core. In the presence of a condensing agent or catalyst, the acyl group can attack an activated position on an adjacent aromatic ring to form a new cyclic ketone.

For example, an efficient synthesis of tetracyclic-fused quinoline systems was achieved through the intramolecular Friedel-Crafts acylation of 2-(phenoxymethyl)-4-phenylquinoline-3-carboxylic acid derivatives. researchgate.net This type of cyclization highlights a pathway where a suitably functionalized derivative of this compound could be used to construct novel fused systems. The methyl group on the phenyl ring or positions on the quinoline core could be elaborated into functional groups capable of participating in such cyclizations.

The table below summarizes typical conditions for intramolecular Friedel-Crafts acylation reactions used to generate fused quinoline systems, demonstrating the feasibility of this approach.

| Starting Material Type | Reagent/Catalyst | Product Type | Reference |

|---|---|---|---|

| 2-(Phenoxymethyl)quinoline-3-carboxylic acids | Polyphosphoric acid (PPA) or Eaton's Reagent | Tetracyclic-fused quinolinones | researchgate.net |

| 6-[(Phenoxy)methyl]quinoline-7-carboxylic acids | Eaton's Reagent (P₂O₅-MeSO₃H) | researchgate.netBenzoxepino[3,4-b]quinolinones | researchgate.net |

| Arylcarboxylic acids | Liquid HF, H₂SO₄, TiCl₄, AlCl₃ | Cyclic aromatic ketones | researchgate.net |

These transformations demonstrate that the this compound structure is a key platform for the synthesis of more complex, multi-ring nitrogen-containing heterocycles, which are a class of compounds with significant potential in medicinal chemistry and materials science.

Coordination Chemistry and Ligand Design with 2 3 Methylphenyl Quinoline Analogues

Chelation Properties and Metal Complex Formation

Quinoline (B57606) and its derivatives are effective ligands in coordination chemistry, readily forming complexes with a variety of transition metals. The nitrogen atom of the quinoline group is a primary coordination site. aut.ac.nz Depending on the full ligand structure, which may include other donor atoms, these ligands can act as monodentate, bidentate, or multidentate chelators. aut.ac.nzrsc.org

Research has detailed the synthesis and characterization of numerous metal complexes involving quinoline-based ligands. These include complexes with palladium(II), manganese(II), cobalt(II), nickel(II), copper(II), and zinc(II). aut.ac.nzrsc.org The resulting structures can be mononuclear, where a single metal center is coordinated, or polynuclear, such as dinuclear or cluster complexes, where ligands bridge multiple metal centers. aut.ac.nzrsc.orguni-muenchen.de For example, a Schiff base ligand combining julolidine (B1585534) and quinoline moieties has been used to synthesize dinuclear Mn(II) and Zn(II) complexes, as well as mononuclear Co(II), Ni(II), and Cu(II) complexes. rsc.org In these structures, the metal-to-ligand ratio can vary, for instance, forming 1:1, 1:2, or 2:2 metal-ligand units. rsc.org

The coordination mode can be highly flexible. In a calix aut.ac.nzarene-based P,N-ligand featuring a quinolylmethyl group, the ligand was observed to coordinate in a chelating fashion with palladium and rhodium, but as a monodentate phosphorus-donor ligand with platinum and a different rhodium complex. rsc.org Similarly, quinoline-appended antimony(III) ligands have been shown to act as bidentate, tridentate, or tetradentate ligands in platinum complexes, depending on the reaction conditions and co-ligands. acs.org The coordination of the quinoline nitrogen is a consistent feature in these interactions. tandfonline.com

Principles of Quinoline-Based Ligand Design for Tunable Reactivity

The design of quinoline-based ligands for specific applications hinges on the strategic modification of their molecular structure to achieve tunable reactivity. nih.govresearchgate.net This is primarily accomplished by altering the steric and electronic effects that the ligand imparts to the metal complex. researchgate.net These modifications, in turn, influence the solubility, stability, and catalytic performance of the resulting complexes. researchgate.netuni-muenchen.de

Key principles in the design of these ligands include:

Electronic Tuning : The electronic properties of the ligand can be modulated by introducing electron-donating or electron-withdrawing groups onto the quinoline or its substituent rings. nih.gov For example, a dimethylamino group at the 7-position of a quinoline scaffold acts as an electron-donating group, pushing electron density into the core of the molecule. nih.gov Conversely, groups can be installed at other positions, such as the 2- and 4-positions, to either push or pull electron density, thereby tuning the photophysical and chemical properties. nih.gov This tuning of the ligand's σ-donation and π-accepting ability is crucial for controlling the reactivity of the coordinated metal center. acs.org

Steric Tuning : The steric environment around the metal center can be precisely controlled by introducing bulky substituents on the ligand. This is exemplified by the "capping arene" ligand design, where N-donor groups are used to position an arene moiety near the metal. acs.orgnih.gov By changing the arene group, the metal-arene distance and steric bulk can be adjusted, which has been shown to influence the rates of catalytic reactions like reductive elimination and olefin hydrogenation. acs.orgnih.gov

Multidenticity and Hemilability : Incorporating additional donor atoms into the ligand structure creates multidentate ligands, which often form more stable complexes due to the chelate effect. rsc.org P,N-ligands, containing both a "soft" phosphorus and a "hard" nitrogen donor, are particularly notable for their hemilability. uni-muenchen.de This flexibility allows parts of the ligand to reversibly bind and unbind from the metal center during a catalytic cycle, which can be highly beneficial for creating open coordination sites required for substrate activation. uni-muenchen.de

By systematically applying these principles, researchers can develop highly modular and versatile quinoline-based scaffolds, enabling the combinatorial development of ligands optimized for specific applications in catalysis or materials science. nih.govresearchgate.net

Influence of Ligand Structure on Metal Complex Properties and Catalytic Activity

The structure of a quinoline-based ligand has a profound influence on the properties and catalytic activity of its corresponding metal complex. researchgate.net Variations in substituents on the ligand framework directly translate to changes in the coordination geometry, electronic structure, and ultimately, the reactivity of the metal center. researchgate.netrsc.org

The introduction of different functional groups can alter the nuclearity and geometry of the resulting complex. For instance, a julolidine-quinoline Schiff base ligand formed a dinuclear complex with Mn(II) acetate, but mononuclear complexes with Co(II) nitrate (B79036) and Ni(II), showcasing how both the metal salt and ligand structure dictate the final architecture. rsc.org The Co(II) and Ni(II) complexes exhibited 1:2 metal-to-ligand ratios, while a Cu(II) complex showed a 1:1 ratio with a square planar geometry. rsc.org Similarly, the solid-state structure of a ruthenium(II) p-cymene (B1678584) complex with a substituted pyridine-quinoline ligand revealed a three-legged piano-stool geometry. mdpi.com

These structural variations significantly impact catalytic performance. Quinoline-based ligands are recognized for their effectiveness in catalysis, including palladium-mediated C-H activation and transfer hydrogenation reactions. researchgate.netmdpi.com In the asymmetric hydrogenation of quinolines, the choice of the chiral ligand associated with the metal catalyst (e.g., Iridium or Ruthenium) is pivotal for achieving high enantioselectivity. dicp.ac.cnpku.edu.cn

A study on the catalytic transfer hydrogenation of benzophenone (B1666685) using ruthenium(II)-arene complexes with different substituted pyridine-quinoline ligands demonstrates this influence clearly. The complex featuring a 6-bromo-substituted quinoline ligand showed superior catalytic performance compared to its phenoxy-substituted analogue under identical conditions.